molecular formula C15H15NO3 B13978758 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-4H-pyran-4-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B13978758
M. Wt: 257.28 g/mol
InChI Key: MHSHKYQGEAQPMA-UHFFFAOYSA-N
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Description

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a hydroxy-pyranone ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with a suitable aldehyde or ketone under acidic conditions to form the intermediate, which is then cyclized to form the final product. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol at reflux temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be advantageous for large-scale production due to their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways essential for the survival of pathogens or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one apart is its unique combination of the dihydroisoquinoline and hydroxy-pyranone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C15H15NO3/c17-14-7-13(19-10-15(14)18)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10,18H,5-6,8-9H2

InChI Key

MHSHKYQGEAQPMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)O

Origin of Product

United States

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